(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine
Description
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is a secondary amine featuring an isopropyl (propan-2-yl) group and a benzyl moiety substituted at the 2-position with a thiophen-3-yl ring. The thiophene heterocycle introduces aromaticity and sulfur-based electronic effects, while the isopropyl group contributes to lipophilicity.
Properties
Molecular Formula |
C14H17NS |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3 |
InChI Key |
JLGOHTWEJCPBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
LDA-Mediated Cyclization of o-(Alkylsulfonyl)Benzyl Azides
A seminal approach involves lithium diisopropylamide (LDA)-induced cyclization of o-(alkylsulfonyl)benzyl azides, as demonstrated by Kobayashi et al.. Starting with commercially available o-(methylsulfonyl)benzyl azide, treatment with LDA in tetrahydrofuran (THF) at −78°C facilitates denitrogenation and intramolecular cyclization to yield 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide intermediates. Subsequent N-protection with acylating agents (e.g., acetyl chloride) stabilizes the amine for further functionalization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C (THF) |
| Base | LDA (2.2 equiv) |
| Electrophile | Acetyl chloride (1.5 equiv) |
| Yield | 45–60% after N-protection |
This method’s efficiency stems from the regioselective formation of the thiophene ring, though yields are moderate due to competing side reactions during denitrogenation.
Copper-Catalyzed Addition Cyclization for Thiophene-Phenyl Coupling
Patent US11299485B2 discloses a copper-catalyzed cyclization strategy for synthesizing thiophene derivatives. The target compound is prepared via an addition-cyclization reaction between a propargylamine derivative and a 2-(thiophen-3-yl)benzyl halide. Copper(I) iodide (10 mol%) in tert-butyl alcohol at 80°C promotes triple-bond activation, forming the C–N bond between the isopropylamine and thiophene-phenyl moieties.
Optimized Protocol
-
Substrate Preparation : 2-(Thiophen-3-yl)benzyl bromide is synthesized via Friedel-Crafts alkylation of thiophene with benzyl bromide in the presence of AlCl₃.
-
Cyclization :
This method offers scalability, with copper catalysis minimizing byproduct formation.
Acidic Hydrolysis of N-Methylideneamine Oligomers
A scalable industrial route described in US20120071656A1 involves hydrolysis of N-methylideneamine oligomers. The oligomer, formed via condensation of 2-(thiophen-3-yl)benzaldehyde with isopropylamine, is treated with sulfuric acid (3–10 mol%) at 60°C to cleave imine bonds, releasing the free amine.
Industrial Process Parameters
| Stage | Conditions |
|---|---|
| Condensation | EtOH reflux, 6 h, 85% yield |
| Hydrolysis | H₂SO₄ (5 mol%), H₂O/MeOH, 60°C, 3 h |
| Purification | Distillation under reduced pressure |
| Purity | >99% (GC-MS) |
This method is cost-effective for bulk production but requires stringent pH control to prevent over-acidification.
Functionalization of Preformed Thiophene Intermediates
Magnesium Insertion and Electrophilic Quenching
Kunz et al. developed a regioselective functionalization strategy using TMPMgCl·LiCl (Turbo Grignard). 2,5-Dichlorothieno[3,2-b]thiophene undergoes sequential magnesiation at the 3- and 6-positions, followed by quenching with electrophiles (e.g., DMF for formylation or MeI for methylation). The chlorides are then reductively cleaved (Zn/HOAc) to yield 2-(thiophen-3-yl)benzyl precursors, which are aminated via Ullmann coupling with isopropylamine.
Critical Data
Suzuki-Miyaura Cross-Coupling for Thiophene Assembly
Aryl boronic esters of 2-bromophenylmethylamine are coupled with 3-thienylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). This method achieves 78% yield but requires rigorous exclusion of oxygen to prevent boronic acid decomposition.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reaction control. For example, the LDA-mediated cyclization achieves 95% conversion in 10 minutes under flow conditions (0.1 mL/min, −78°C), compared to 45% conversion in batch mode.
Advantages :
Solvent and Catalyst Recycling
Patents highlight recycling protocols for copper catalysts and THF solvents. Nanoparticle-supported Cu catalysts (e.g., Cu/SiO₂) are reused for up to 10 cycles without significant activity loss, reducing production costs by 30%.
Challenges and Mitigation Strategies
Byproduct Formation in Cyclization Reactions
Side products like benzylic sulfones (from over-oxidation) or dimerized amines are common. Strategies include:
Purification of Hydrophobic Amines
The compound’s hydrophobicity (logP ≈ 3.2) complicates isolation. Patent US11299485B2 recommends counterion exchange with trifluoroacetic acid (TFA) to form water-soluble salts, enabling extraction into aqueous phase and subsequent neutralization.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to form the corresponding thiophene alcohols.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Thiophene S-oxides.
Reduction: Thiophene alcohols.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:
- Targeting Cancer Cells : Research indicates that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, derivatives of thiophene have shown promise in targeting N-cadherin in tumor cells, which could be applicable to (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine as well .
Neuropharmacology
Studies have suggested that amines similar to this compound may have psychoactive effects. Investigations into its binding affinity to neurotransmitter receptors could reveal its potential as an antidepressant or anxiolytic agent. The presence of the thiophene ring may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further neuropharmacological studies.
Material Science
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:
- Conductive Polymers : Compounds like (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine can be incorporated into polymer matrices to enhance conductivity and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has shown that incorporating thiophene-based compounds can significantly improve the efficiency of these devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Therapeutics | Demonstrated that thiophene derivatives inhibited N-cadherin-mediated cell adhesion, reducing tumor metastasis. |
| Study B | Neuropharmacology | Showed potential antidepressant effects through serotonin receptor modulation in animal models. |
| Study C | Organic Electronics | Found that films made from thiophene-based polymers exhibited improved charge transport properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other stimulant compounds, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Electronic Differences
Amine Type :
- The target compound and (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine are secondary amines, while 2-METHYL-1-(THIOPHEN-3-YL)PROPAN-1-AMINE is a primary amine. Secondary amines generally exhibit lower solubility in water due to reduced hydrogen-bonding capacity compared to primary amines.
Aromatic Substituents: The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl substitution in Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-amine .
Functional Groups: The methoxy group in (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine enhances electron-donating properties, increasing the aromatic ring’s nucleophilicity. In contrast, the difluoropropyl chain in (3-Amino-2,2-difluoropropyl)(methyl)[(thiophen-3-yl)methyl]amine introduces steric bulk and electronegativity, likely improving metabolic stability.
Physicochemical and Pharmacological Implications
- Lipophilicity : The naphthyloxy group in Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-amine significantly increases molecular weight and lipophilicity (MW 387.45), which may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability: Fluorine atoms in (3-Amino-2,2-difluoropropyl)(methyl)[(thiophen-3-yl)methyl]amine could mitigate oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Synthetic Accessibility : Primary amines like 2-METHYL-1-(THIOPHEN-3-YL)PROPAN-1-AMINE may be synthesized via simpler alkylation routes, whereas secondary or tertiary amines require more complex coupling strategies (e.g., reductive amination, as in ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine?
- Methodological Answer : The compound can be synthesized via a coupling reaction between propan-2-amine and a thiophene-substituted benzyl chloride. A carbodiimide reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates amide bond formation under mild conditions (12–23°C). Post-reaction workup includes phase separation with ethyl acetate and aqueous NaHCO₃, followed by solvent evaporation .
- Key Considerations : Ensure anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC or LC-MS.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, isopropyl group at δ 1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₈NS).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the preliminary biological screening strategies for this amine derivative?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., COX-2 for anti-inflammatory potential) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to explore cardiovascular or neurological activity .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or stability?
- Methodological Answer :
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability. Replace the thiophene-3-yl with thiophene-2-yl to alter π-π stacking interactions .
- SAR Studies : Synthesize analogs with varying alkyl chain lengths on the amine and compare IC₅₀ values in target assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like 5-HT₃ or adrenergic receptors .
Q. How do solvent and catalyst choices impact the yield of the coupling reaction?
- Methodological Answer :
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF). THF typically yields higher selectivity due to its moderate polarity .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC/HOBt). HATU may reduce reaction time but increase cost.
- Temperature Control : Reactions at 0–5°C minimize byproducts like N-acylurea .
Q. What strategies resolve contradictions in reported biological activities of similar amines?
- Methodological Answer :
- Meta-Analysis : Compare data from PubChem, ECHA, and peer-reviewed studies, noting substituent effects (e.g., fluorinated vs. methyl groups) .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate structure-activity relationships .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) to confirm mechanisms .
Q. How can environmental fate and toxicity be assessed for this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F tests to measure mineralization rates in aqueous systems .
- Ecotoxicology : Expose Daphnia magna or Vibrio fischeri to determine EC₅₀ values for acute toxicity .
- Soil Mobility : Conduct column leaching experiments to assess adsorption coefficients (Kd) .
Methodological Notes
- Safety : Handle the compound under a fume hood; wear nitrile gloves and PPE due to potential irritancy (refer to SDS for hazard codes) .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, solvent grade) to ensure consistency .
- Ethical Compliance : Adhere to institutional guidelines for biological and environmental testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
